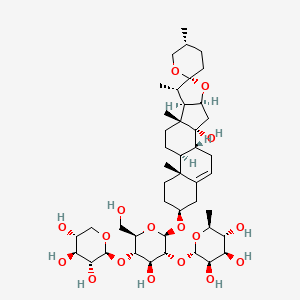

Ginsenoside Rh7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

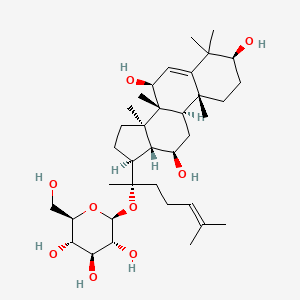

Ginsenoside Rh7 is a member of the ginsenoside family, which are natural product steroid glycosides and triterpene saponins found almost exclusively in the plant genus Panax (ginseng) . Ginsenosides have a long history of use in traditional medicine, particularly in East Asia, and have been studied for their pharmacological effects . This compound, specifically, is known for its potential therapeutic properties and is a subject of interest in various scientific research fields .

Aplicaciones Científicas De Investigación

Ginsenoside Rh7 has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds . In biology, this compound is researched for its effects on cellular processes and its potential as a therapeutic agent . In medicine, it is explored for its anti-inflammatory, anti-cancer, and neuroprotective properties . Additionally, this compound is investigated for its potential use in the food and cosmetic industries due to its antioxidant properties .

Mecanismo De Acción

Ginsenosides exhibit a large variety of subtle and difficult-to-characterize biological effects when studied in isolation . They are amphiphilic and may interact with and change the properties of cell membranes. Some ginsenosides have also been shown to be partial agonists of steroid hormone receptors .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ginsenoside Rh7 interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to regulate the expression of ILF3-AS1, a long non-coding RNA, in non-small cell lung cancer (NSCLC) cells . This interaction plays a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In NSCLC cells, this compound has been shown to suppress proliferation, migration, and invasion . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits the expression of ILF3-AS1, which in turn controls miR-212, a microRNA that targets SMAD1 expression . This regulation affects NSCLC cell viability and apoptosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside Rh7 involves the extraction and purification from Panax ginseng. The process typically includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantitative analysis of ginsenosides . The extraction process may involve solvent extraction using methanol or ethanol, followed by purification steps such as column chromatography .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from ginseng roots, followed by purification using advanced chromatographic techniques . The use of biotechnological methods, such as microbial transformation, is also being explored to enhance the yield and purity of this compound .

Análisis De Reacciones Químicas

Types of Reactions: Ginsenoside Rh7 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids for hydrolysis, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformation .

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities . These derivatives are often studied for their potential therapeutic applications in medicine and other fields .

Comparación Con Compuestos Similares

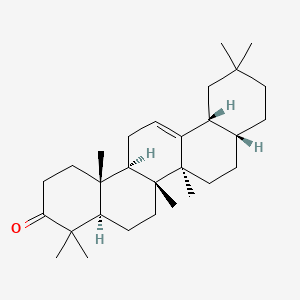

Ginsenoside Rh7 is compared with other ginsenosides, such as GensenosideRh1, GensenosideRh2, and GensenosideRg3 . While all these compounds share a common ginsenoside structure, this compound is unique due to its specific molecular configuration and biological activities . For instance, this compound has shown distinct anti-cancer properties compared to other ginsenosides . The comparison highlights the uniqueness of this compound in terms of its pharmacological potential and therapeutic applications .

Propiedades

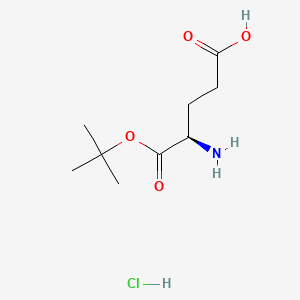

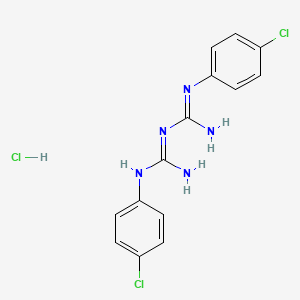

| { "Design of the Synthesis Pathway": "The synthesis of GensenosideRh7 can be achieved through a multi-step process involving several chemical reactions.", "Starting Materials": [ "Ginsenoside Rg1", "Ginsenoside Rb1", "Methyl iodide", "Sodium hydride", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone", "Ethanol", "Water" ], "Reaction": [ "Step 1: Methylation of Ginsenoside Rg1 using methyl iodide and sodium hydride to form 20(S)-methyl ginsenoside Rg1", "Step 2: Hydrogenation of 20(S)-methyl ginsenoside Rg1 using hydrogen gas and palladium on carbon catalyst to form 20(S)-methyl ginsenoside Rh1", "Step 3: Hydrolysis of 20(S)-methyl ginsenoside Rh1 using hydrochloric acid to remove the methyl group and form ginsenoside Rh1", "Step 4: Glycosylation of ginsenoside Rh1 using ginsenoside Rb1 and sodium hydroxide to form GensenosideRh1", "Step 5: Hydrogenation of GensenosideRh1 using hydrogen gas and palladium on carbon catalyst to form GensenosideRh7" ] } | |

Número CAS |

343780-68-7 |

Fórmula molecular |

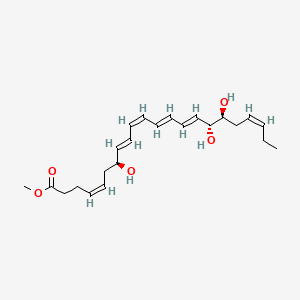

C36H60O9 |

Peso molecular |

636.9 g/mol |

Nombre IUPAC |

2-(hydroxymethyl)-6-[6-methyl-2-(3,7,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,7,9,11,12,13,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-5-en-2-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C36H60O9/c1-19(2)10-9-13-35(7,45-31-30(43)29(42)28(41)22(18-37)44-31)20-11-15-34(6)27(20)21(38)16-24-33(5)14-12-25(39)32(3,4)23(33)17-26(40)36(24,34)8/h10,17,20-22,24-31,37-43H,9,11-16,18H2,1-8H3 |

Clave InChI |

ARPGURKWJGBPTN-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(C(C=C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |

SMILES canónico |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(C(C=C4C3(CCC(C4(C)C)O)C)O)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |

Descripción física |

Solid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B591276.png)

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B591292.png)

![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)